molecular formula C41H82NO8P B1242969 1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1242969
M. Wt: 748.1 g/mol
InChI Key: ZFCOGJGXPSVFIM-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PE(16:0/20:0), also known as PE(36:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(16:0/20:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/20:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(16:0/20:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/20:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0);  which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(16:0/20:0) can be biosynthesized from PS(16:0/20:0);  which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(16:0/20:0) can be biosynthesized from CDP-ethanolamine and DG(16:0/20:0/0:0);  which is mediated by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(16:0/20:0) is involved in phosphatidylcholine biosynthesis PC(16:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:0/20:0) pathway.
1-hexadecanoyl-2-icosanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl and icosanoyl respectively. It has a role as a mouse metabolite and a rat metabolite. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine and a phosphatidylethanolamine 36:0. It derives from a hexadecanoic acid and an icosanoic acid.

Scientific Research Applications

Phase Properties in Lipid Bilayers

  • HEPE's mixing properties with other phospholipids have been explored in liquid-crystalline phases. Ahn and Yun (1999) investigated this by using fluorescent probes in lipid bilayers, finding that HEPE and similar phospholipids form lipid domains within these bilayers (Ahn & Yun, 1999).

Influence on Membrane Order and Dynamics

  • The introduction of side chains in phospholipids, like HEPE, has been shown to impact the ordering in two-dimensional phases. Bringezu et al. (1998) found that different side-chain lengths affect the monolayer packing at the air/water interface, indicating the structural versatility of HEPE and similar molecules (Bringezu, Brezesinski, & Möhwald, 1998).

Molecular Organization and Phase Transitions

  • Perly, Smith, and Jarrell (1985) studied HEPE's molecular properties and phase transitions, revealing how modifications in its structure can impact its behavior in lipid bilayers (Perly, Smith, & Jarrell, 1985).

Applications in Lung Surfactant Research

  • Zhu et al. (2016) explored the use of HEPE in synthetic clinical lung surfactant preparations, showing its potential in improving surfactant spreading properties (Zhu, Sun, Hao, & Zhang, 2016).

Study of Lipid Membranes by Fluorescence Microscopy

  • Skaug, Longo, and Faller (2009) developed a model for studying lipid membranes using HEPE, highlighting its role in fluorescence microscopy techniques (Skaug, Longo, & Faller, 2009).

Interaction with Small Molecules

  • Huang et al. (2013) utilized HEPE to detect interactions between small molecules and lipid bilayers, demonstrating its utility in studying drug-lipid interactions (Huang, Zhao, Xu, Yang, & Cremer, 2013).

Synthesis and Characterization

  • The synthesis and characterization of HEPE and its analogs have been a focus of research, providing insights into its structural properties and applications in biochemical studies. For instance, Abdelmageed et al. (1990) detailed the synthesis of labeled HEPE for use in biochemical studies (Abdelmageed, Duclos, Abushanab, & Makriyannis, 1990).

Properties

Molecular Formula

C41H82NO8P

Molecular Weight

748.1 g/mol

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] icosanoate

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1

InChI Key

ZFCOGJGXPSVFIM-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OCCN

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
Reactant of Route 4
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
Reactant of Route 5
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-Hexadecanoyl-2-eicosanoyl-sn-glycero-3-phosphoethanolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.